molecular formula C16H12N6 B3840276 1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine

1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine

Cat. No.: B3840276
M. Wt: 288.31 g/mol
InChI Key: MTPIJQSCRICLBB-VCHYOVAHSA-N
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Description

1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine is a compound that combines the structural features of anthracene and tetrazole Anthracene is a polycyclic aromatic hydrocarbon known for its stability and photophysical properties, while tetrazole is a nitrogen-rich heterocycle with significant biological and chemical applications

Preparation Methods

The synthesis of 1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine typically involves the following steps:

    Formation of the Schiff Base: The reaction between anthracene-9-carbaldehyde and 5-aminotetrazole in the presence of an acid catalyst forms the Schiff base, 1-[(E)-anthracen-9-ylmethylideneamino]tetrazole.

    Cyclization: The Schiff base undergoes cyclization to form the final product, this compound. This step may require specific conditions such as heating or the use of a cyclization agent.

Chemical Reactions Analysis

1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the imine group.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

    Cycloaddition: The tetrazole moiety can undergo cycloaddition reactions with various dienophiles, forming new heterocyclic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Due to the biological activity of tetrazole derivatives, this compound may have potential as a bioactive molecule in drug discovery and development.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The photophysical properties of the anthracene moiety make this compound a candidate for applications in materials science, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine is not well-studied, but it is likely to involve interactions with biological targets through the tetrazole moiety. Tetrazoles are known to act as bioisosteres of carboxylic acids, which allows them to interact with various enzymes and receptors. The anthracene moiety may contribute to the compound’s ability to intercalate with DNA, potentially leading to anticancer activity.

Comparison with Similar Compounds

1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine can be compared with other tetrazole derivatives, such as:

    1-Phenyl-1H-tetrazole: Known for its use in pharmaceuticals as a bioisostere of carboxylic acids.

    5-Substituted tetrazoles: Commonly used in medicinal chemistry for their biological activities.

    Tetrazole-containing polymers: Used in materials science for their stability and unique properties.

The uniqueness of this compound lies in the combination of the anthracene and tetrazole moieties, which imparts both photophysical and biological properties to the compound.

Properties

IUPAC Name

1-[(E)-anthracen-9-ylmethylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c17-16-19-20-21-22(16)18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H2,17,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPIJQSCRICLBB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NN=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NN=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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